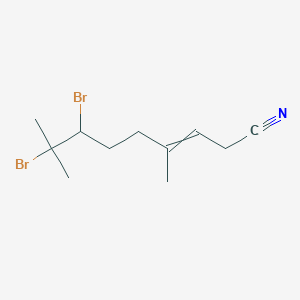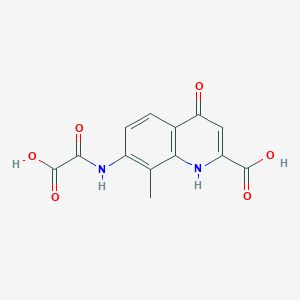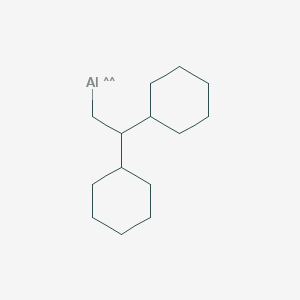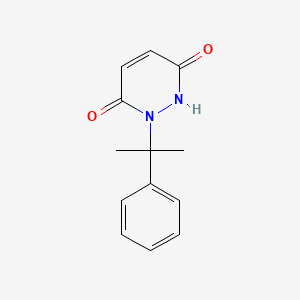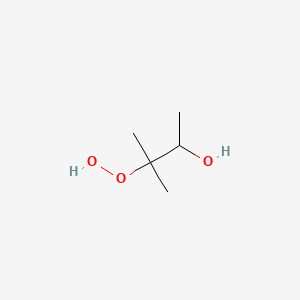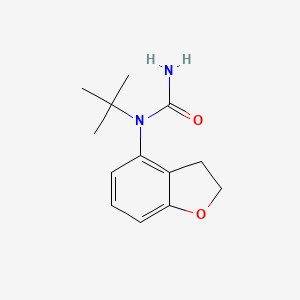
N-(3-Methyl-7,8-dihydroquinolin-5(6H)-ylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Methyl-7,8-dihydroquinolin-5(6H)-ylidene)hydroxylamine is a chemical compound with a unique structure that includes a quinoline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methyl-7,8-dihydroquinolin-5(6H)-ylidene)hydroxylamine typically involves the reaction of 3-Methyl-7,8-dihydroquinolin-5(6H)-one with hydroxylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar reaction conditions to those used in laboratory synthesis would be employed, potentially scaled up with the use of continuous flow reactors to increase efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methyl-7,8-dihydroquinolin-5(6H)-ylidene)hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-(3-Methyl-7,8-dihydroquinolin-5(6H)-ylidene)hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-Methyl-7,8-dihydroquinolin-5(6H)-ylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-7,8-dihydroquinolin-5(6H)-one: A precursor in the synthesis of N-(3-Methyl-7,8-dihydroquinolin-5(6H)-ylidene)hydroxylamine.
Quinoline derivatives: Compounds with similar quinoline backbones that may have different functional groups attached.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not
Properties
CAS No. |
60355-49-9 |
|---|---|
Molecular Formula |
C10H12N2O |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
N-(3-methyl-7,8-dihydro-6H-quinolin-5-ylidene)hydroxylamine |
InChI |
InChI=1S/C10H12N2O/c1-7-5-8-9(11-6-7)3-2-4-10(8)12-13/h5-6,13H,2-4H2,1H3 |
InChI Key |
KUDHCZDRZLSCRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCCC2=NO)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Ethenyloxy)ethyl]-1H-1,2,3-triazole](/img/structure/B14609214.png)
![3-[(4S)-2,2,4-trimethyl-1,3-dioxolan-4-yl]propan-1-ol](/img/structure/B14609222.png)

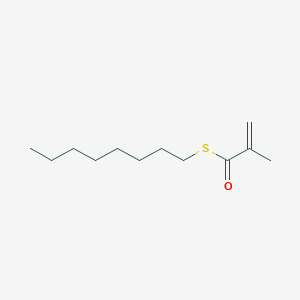
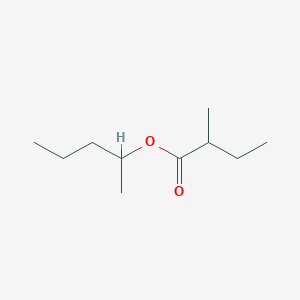
![N,N'-{Oxybis[(4,1-phenylene)carbamoyl-2,1-phenylene]}dibenzamide](/img/structure/B14609232.png)
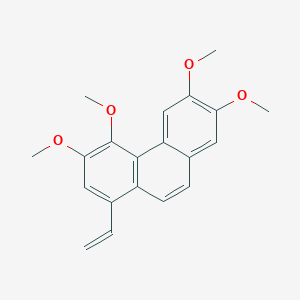
![1-Nonanone, 1-[7-(4-methylpentyl)-9H-fluoren-2-yl]-](/img/structure/B14609235.png)
